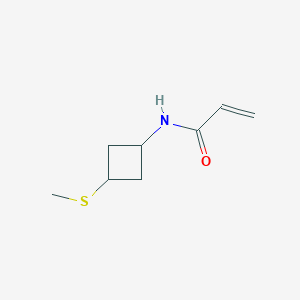![molecular formula C20H15N5O2S2 B2758188 3-[(4-methylphenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892733-27-6](/img/structure/B2758188.png)
3-[(4-methylphenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4-methylphenyl)sulfonyl]-N-phenylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine” is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core, a phenylsulfonyl group, and an amine group . Compounds with similar structures have been studied for their potential as CDK2 inhibitors, which are of interest in cancer treatment .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar and nonpolar regions, and its melting and boiling points would depend on the strength of the intermolecular forces .Applications De Recherche Scientifique
Serotonin Receptor Antagonism
The compound and its derivatives have been synthesized and evaluated for their binding affinity and functional inhibition of serotonin 5-HT6 receptors. In a study, 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrated potent and selective antagonistic activity towards the 5-HT6 receptor, indicating their potential for the development of treatments targeting neurological disorders (Ivachtchenko et al., 2010).
Antimicrobial Applications
Research into pyrimidine derivatives, including structures similar to the specified compound, has shown promise in antimicrobial applications. A study integrated these compounds into polyurethane varnish and printing ink paste, demonstrating effective antimicrobial properties against a variety of microbial strains. This suggests potential uses in surface coatings and materials requiring antimicrobial properties to enhance longevity and hygiene (El‐Wahab et al., 2015).
Anti-tumor Activity
Certain derivatives of the compound have been synthesized and tested for their potential as Aurora-A kinase inhibitors, showing notable anti-tumor activity. For instance, specific derivatives demonstrated cytotoxicity against HST116 colon tumor cell lines, comparable to known chemotherapy agents, highlighting their potential in cancer therapy (Shaaban et al., 2011).
Herbicidal Applications
The synthesis of triazolo[1,5-a]pyrimidine-sulfonamide derivatives and their evaluation for herbicidal activity reveals the agricultural applications of these compounds. By influencing the growth of various plants, these derivatives can contribute to the development of new herbicides, offering potentially safer and more targeted weed control solutions (Shen De-long, 2005).
Synthesis of Heterocycles
The compound's framework facilitates the synthesis of diverse heterocyclic structures, valuable in medicinal chemistry for the development of drugs with varied therapeutic effects. Techniques leveraging the compound for the construction of novel heterocycles could significantly enhance the repertoire of available pharmaceuticals (Joe et al., 2008).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
10-(4-methylphenyl)sulfonyl-N-phenyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S2/c1-13-7-9-15(10-8-13)29(26,27)20-19-22-18(21-14-5-3-2-4-6-14)17-16(11-12-28-17)25(19)24-23-20/h2-12H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXWQRFLKXXMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2758106.png)

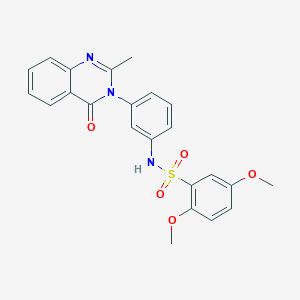
![N-[2-(4-Cyclopropyl-4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2758110.png)
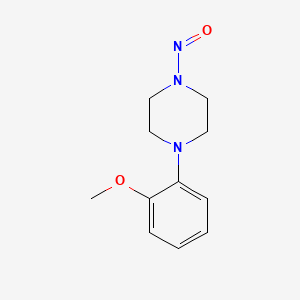
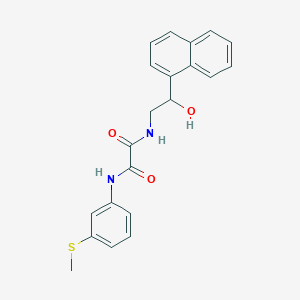
![1-(Furan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B2758115.png)
![2-[7-Benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide](/img/structure/B2758117.png)
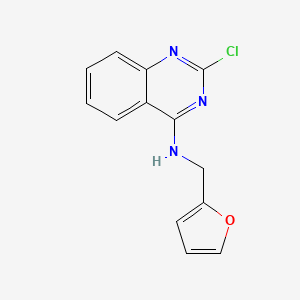

![9-methyl-4-oxo-N-(m-tolyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2758123.png)

